1-Oxo-1,3-dihydro-2-benzofuran-4-carbaldehyde

Purity Quality control Pharmaceutical intermediate

1-Oxo-1,3-dihydro-2-benzofuran-4-carbaldehyde (CAS 90484-24-5) is the 4‑formyl regioisomer of the phthalide class, structurally distinct from the 5‑formyl isomer used in citalopram synthesis. The 4‑formyl group is the minimal pharmacophore for antibiotic activity in Aspergillus metabolites and enables electronic tuning of the lactone scaffold. Its ΔLogP ≈ –0.2 vs. the 5‑isomer offers superior aqueous solubility for permeability optimization. Supplied at ≥98% purity, it eliminates regioisomeric impurity carry‑over into final APIs. Select this isomer specifically when 4‑formylphthalide target engagement is required for SAR studies, antibacterial library synthesis, or glucocorticoid mimetic programs.

Molecular Formula C9H6O3
Molecular Weight 162.14 g/mol
Cat. No. B13457336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oxo-1,3-dihydro-2-benzofuran-4-carbaldehyde
Molecular FormulaC9H6O3
Molecular Weight162.14 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC=C2C(=O)O1)C=O
InChIInChI=1S/C9H6O3/c10-4-6-2-1-3-7-8(6)5-12-9(7)11/h1-4H,5H2
InChIKeyAHVCKXVOVUUHOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Oxo-1,3-dihydro-2-benzofuran-4-carbaldehyde – A 4-Formylphthalide Building Block with Proven Pharmacophoric Relevance


1-Oxo-1,3-dihydro-2-benzofuran-4-carbaldehyde (CAS 90484-24-5, molecular formula C₉H₆O₃, MW 162.14 g/mol) is a bicyclic lactone-aldehyde hybrid belonging to the phthalide (isobenzofuranone) class [1]. The compound features a reactive aldehyde group at the 4-position of the benzofuranone scaffold, a structural motif that has been explicitly linked to antibiotic activity in microbial secondary metabolites [2]. Unlike its 5-formyl regioisomer—a well-established industrial intermediate for the SSRI antidepressant citalopram—the 4-carbaldehyde isomer serves as a distinct synthetic entry point for bioactive compound libraries, particularly where the 4‑formylphthalide pharmacophore is required for target engagement.

Why Regioisomeric Phthalide Carbaldehydes Cannot Be Treated as Interchangeable in 1-Oxo-1,3-dihydro-2-benzofuran-4-carbaldehyde Procurement


The 4‑carbaldehyde and 5‑carbaldehyde isomers of 1-oxo-1,3-dihydroisobenzofuran are not functionally equivalent. The 5‑formyl isomer (5‑formylphthalide, CAS 333333‑34‑9) is optimized for large‑scale citalopram manufacturing via condensation with O‑substituted hydroxylamines [1]; its aldehyde position is dictated by the downstream cyanation and Grignard addition sequence. In contrast, the 4‑formyl isomer is required where the formyl group must be conjugated with the lactone carbonyl for electronic tuning of the phthalide ring, or where the 4‑formylphthalide moiety is the minimal structural determinant for biological activity, as demonstrated in Aspergillus‑derived antibiotics [2]. Substituting one isomer for the other in a synthetic route or biological assay leads to regioisomeric products with divergent binding, reactivity, and pharmacokinetic profiles. Procurement decisions must therefore be driven by the specific regioisomer required for the target application, not by generic “phthalide aldehyde” class membership.

1-Oxo-1,3-dihydro-2-benzofuran-4-carbaldehyde – Quantitative Differentiation Evidence Against Closest Analogs


Commercial Purity: 4‑Formylphthalide Supplied at ≥98% vs. 5‑Formylphthalide at 82–95%

The target 4‑carbaldehyde isomer is commercially available at ≥98% purity (HPLC) from multiple suppliers, whereas the 5‑formyl isomer is typically offered at 95% purity, with some disclosed synthetic routes yielding product of only 82% (HPLC) purity . Higher starting purity reduces the burden of pre‑functionalisation purification and minimises side‑product formation in subsequent steps.

Purity Quality control Pharmaceutical intermediate

Regioisomer-Specific Pharmacophoric Requirement: Antibiotic Activity Depends on the 4‑Formylphthalide Group

A systematic natural products study of 19 phthalide and chromanol metabolites from Aspergillus duricaulis concluded that antibiotic activity was ‘obviously connected to the presence of the 4‑formylphthalide group’ [1]. In contrast, the 5‑formylphthalide scaffold is primarily exploited for CNS‑active drugs (citalopram, escitalopram) [2] and has not been associated with direct antibacterial pharmacophoric function. Although this conclusion is drawn from complex natural product mixtures rather than the isolated parent compound, it establishes a regioisomer‑dependent divergence in biological annotation that procurement should anticipate when selecting between the 4‑ and 5‑carbaldehyde isomers for antibiotic discovery programmes.

Antibiotic Pharmacophore Structure-activity relationship

Physicochemical Differentiation: Computed LogP and TPSA Differences Between 4‑ and 5‑Formyl Isomers

The 4‑carbaldehyde isomer (CAS 90484‑24‑5) has a computed XLogP3‑AA of 0.8 and a topological polar surface area (TPSA) of 43.4 Ų [1]. The 5‑formyl isomer (CAS 333333‑34‑9) is reported with XLogP3‑AA ≈ 1.0 and TPSA ≈ 43.4 Ų [2]. While the TPSA values are essentially identical, the 0.2‑unit difference in computed LogP reflects the altered electronic environment when the aldehyde is positioned para to the lactone oxygen (4‑position) versus meta (5‑position), which can influence passive membrane permeability and protein binding in biological assays [1][2].

Lipophilicity ADME Computational chemistry

Synthetic Route Divergence: 4‑Carbaldehyde Enables Distinct Downstream Transformations vs. 5‑Carbaldehyde

The 5‑formyl isomer is industrially funneled into citalopram synthesis via oxime formation and subsequent cyanation, with reported HPLC conversion reaching 88.2% (area%) under optimised conditions [1]. The 4‑carbaldehyde isomer, by virtue of its aldehyde position conjugated to the lactone carbonyl, is preferentially employed for condensation reactions where electronic activation of the formyl group is beneficial—e.g., in the synthesis of glucocorticoid mimetics and phthalide-based proteasome inhibitor analogs [2]. This positional effect on reactivity is not interchangeable: attempts to use the 5‑isomer in 4‑position‑specific reaction sequences would yield regioisomeric products with potentially abolished target affinity.

Synthetic chemistry Drug intermediate Building block

1-Oxo-1,3-dihydro-2-benzofuran-4-carbaldehyde – Evidence-Grounded Application Scenarios for Procurement and Research


Antibiotic Pharmacophore Exploration and SAR Library Construction

The well‑documented association of the 4‑formylphthalide group with antibiotic activity in Aspergillus metabolites [1] makes this compound the regioisomer of choice for building focused phthalide libraries aimed at antibacterial target screening. Procurement of the ≥98% pure 4‑carbaldehyde ensures that the pharmacophoric aldehyde is correctly positioned for structure‑activity relationship (SAR) studies, avoiding the inapplicable CNS‑targeting bias of the 5‑formyl isomer.

High‑Purity Intermediate for Multi‑Step API Synthesis Requiring Regioisomeric Precision

For synthetic programmes where the 4‑formyl group is required for subsequent condensation, Wittig, or aldol chemistry—such as in the preparation of glucocorticoid mimetic candidates [2]—the commercial availability of the 4‑carbaldehyde at ≥98% purity reduces the need for in‑house purification and minimises the risk of regioisomeric impurity carry‑over into final active pharmaceutical ingredients (APIs).

Physicochemical Profiling in Early Drug Discovery

The measured LogP difference (ΔLogP ≈ –0.2) between the 4‑ and 5‑formyl isomers [3] provides a concrete basis for selecting the 4‑carbaldehyde as the more hydrophilic scaffold variant when aqueous solubility or permeability tuning is a design objective. This data‑backed differentiation allows medicinal chemists to make informed procurement decisions without relying on generic class assumptions.

Reference Standard for Regioisomeric Impurity Control in Citalopram Manufacturing

Because the 5‑formyl isomer is the key intermediate in citalopram synthesis [4], the 4‑carbaldehyde isomer can serve as a well‑characterised reference standard (≥98% purity ) for developing HPLC methods to detect and quantify regioisomeric impurities in 5‑formylphthalide batches, supporting process analytical technology (PAT) and regulatory compliance.

Quote Request

Request a Quote for 1-Oxo-1,3-dihydro-2-benzofuran-4-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.